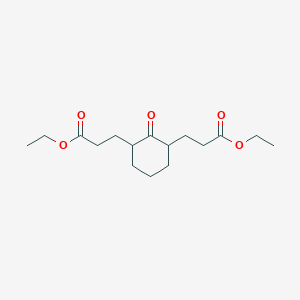

Diethyl 2-oxo-1,3-cyclohexanedipropionate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

4095-03-8 |

|---|---|

Molecular Formula |

C16H26O5 |

Molecular Weight |

298.37 g/mol |

IUPAC Name |

ethyl 3-[3-(3-ethoxy-3-oxopropyl)-2-oxocyclohexyl]propanoate |

InChI |

InChI=1S/C16H26O5/c1-3-20-14(17)10-8-12-6-5-7-13(16(12)19)9-11-15(18)21-4-2/h12-13H,3-11H2,1-2H3 |

InChI Key |

SXEGZONRXURZQK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1CCCC(C1=O)CCC(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 Oxo 1,3 Cyclohexanedipropionate

Classical Approaches to 2-Oxo-1,3-Cyclohexane Derivatives

Traditional methods for synthesizing cyclic β-keto esters and their derivatives have long been the foundation for constructing molecules like Diethyl 2-oxo-1,3-cyclohexanedipropionate. These approaches often involve intramolecular cyclizations and the alkylation of pre-formed rings.

Dieckmann Condensation and Related Intramolecular Cyclization Strategies

The Dieckmann condensation is a cornerstone of organic synthesis for creating cyclic β-keto esters. numberanalytics.commasterorganicchemistry.com This intramolecular Claisen condensation involves the reaction of a diester with a strong base to form a five- or six-membered ring. numberanalytics.comnumberanalytics.comwikipedia.org The reaction proceeds through the formation of an enolate ion at one ester group, which then attacks the carbonyl carbon of the other ester, leading to a cyclic β-keto ester. numberanalytics.comnumberanalytics.com For the synthesis of a cyclohexanone (B45756) ring system, a 1,7-diester would be the required starting material. wikipedia.org The reaction is typically carried out using a base like sodium alkoxide in an alcohol solvent. organic-chemistry.org

Key Features of Dieckmann Condensation:

Reaction Type: Intramolecular Claisen condensation. masterorganicchemistry.com

Reactant: Diester. numberanalytics.com

Product: Cyclic β-keto ester. numberanalytics.com

Ring Size: Most effective for forming 5- and 6-membered rings. masterorganicchemistry.comwikipedia.org

Mechanism: Involves enolate formation, intramolecular nucleophilic attack, and subsequent elimination. numberanalytics.com

Alkylation Reactions of Cyclic Beta-Keto Esters

Another classical approach involves the alkylation of a pre-existing cyclic β-keto ester. This method relies on the reactivity of the methylene (B1212753) group situated between the two carbonyl functionalities. researchgate.net The acidic protons of this methylene group can be removed by a base to form a nucleophilic enolate, which can then be alkylated by reacting with an appropriate electrophile, such as an ethyl 3-halopropionate.

Highly enantioselective α-alkylation of cyclic β-keto esters can be achieved using phase-transfer catalysis without the need for transition metals. rsc.org This method can produce products with excellent enantiopurities and good yields. rsc.org While the direct alkylation of a simple cyclohexanone can be challenging, the use of β-keto esters as precursors provides a reliable method for introducing side chains. nih.gov

Enamine-Mediated Pathways for Cyclohexanedipropionate Construction

The Stork enamine alkylation offers an alternative to direct alkylation of ketones or β-keto esters. In this methodology, a ketone or aldehyde is first reacted with a secondary amine to form an enamine. This enamine then acts as a nucleophile, reacting with an electrophile. For the synthesis of this compound, one could envision the reaction of a cyclohexanone-derived enamine with two equivalents of an ethyl acrylate precursor. The resulting product would then be hydrolyzed to reveal the ketone and the newly installed propionate (B1217596) side chains. This method is part of a broader class of reactions involving enamine acylation and alkylation of carbonyl compounds. uts.edu.au

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry has introduced more sophisticated and efficient methods for constructing complex molecules. These include multicomponent reactions and various catalytic approaches.

Multicomponent Reaction Design and Execution

Multicomponent reactions (MCRs) are highly efficient processes where multiple starting materials react in a single step to form a complex product, preserving atom economy and reducing synthesis time. derpharmachemica.com The synthesis of functionalized cyclic compounds can often be achieved through MCRs. For instance, the Biginelli reaction, a well-known MCR, is used to produce dihydropyrimidinones from an aldehyde, a β-keto ester, and urea. researchgate.net While not directly producing this compound, this illustrates the power of MCRs in creating complex heterocyclic structures in one pot. derpharmachemica.comresearchgate.net A potential MCR approach for the target molecule could involve the reaction of a suitable dicarbonyl compound, an amine, and two equivalents of an acrylate derivative.

Catalytic Methodologies: Organocatalysis and Transition Metal-Catalyzed Routes

Catalytic methods offer powerful tools for the synthesis of complex organic molecules, often with high selectivity and efficiency.

Organocatalysis: This branch of catalysis uses small organic molecules to accelerate chemical reactions. In the context of synthesizing cyclic β-keto esters and their derivatives, organocatalysts can be employed for asymmetric alkylations. For example, cinchona derivatives have been used as phase-transfer catalysts for the highly enantioselective α-alkylation of cyclic β-keto esters. rsc.org

Transition Metal-Catalyzed Routes: Transition metals are widely used in organic synthesis due to their diverse reactivity. nih.gov Palladium, in particular, has been extensively studied for its ability to catalyze a variety of reactions, including those involving β-keto esters. nih.gov For instance, palladium-catalyzed reactions of allyl β-keto carboxylates can lead to the formation of α-allyl ketones. nih.gov Transition metal catalysts are also used in cycloaddition reactions to form carbocycles. nih.gov While direct synthesis of this compound via these specific named reactions is not explicitly detailed, the principles of transition metal catalysis are broadly applicable to the formation of C-C bonds and the construction of cyclic systems. nih.gov

Sustainable Synthesis Approaches: A Theoretical Discussion

The synthesis of this compound would likely involve the formation of a 1,3-dicarbonyl system within a cyclohexane (B81311) ring, followed by the introduction of two propionate side chains at the 1 and 3 positions. Key reactions in such a synthesis could include Michael additions and alkylations. The application of sustainable chemistry principles to these reaction types offers a greener alternative to traditional methods.

Solvent-Free Conditions:

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by eliminating the environmental and economic costs associated with solvent use, separation, and disposal. For the hypothetical synthesis of this compound, a key step would be the Michael addition of a malonate derivative to an appropriate cyclohexenone precursor.

Mechanochemistry, a branch of solid-state chemistry where mechanical energy is used to induce chemical reactions, has been successfully employed for Michael additions in the synthesis of related compounds. For instance, the mechanochemical Michael addition of dimethyl malonate to cyclopentenones has been achieved with high efficiency and minimal waste. This approach, using weak bases like potassium carbonate, can be fast and high-yielding without the need for any solvent.

Aqueous Media:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Performing organic reactions in water can, however, be challenging due to the low solubility of many organic reactants. Despite this, numerous reactions, including those relevant to the synthesis of cyclohexanedione systems, have been successfully adapted to aqueous conditions.

For example, multicomponent reactions to form fused heterocyclic systems incorporating a 1,3-cyclohexanedione ring have been effectively carried out in water, sometimes with the aid of microwave irradiation to accelerate the reaction. wikipedia.org These reactions demonstrate that the core cyclohexanedione structure can be assembled in an aqueous environment. A hypothetical aqueous synthesis of our target compound might involve the use of surfactants or phase-transfer catalysts to overcome solubility issues for the non-polar reactants.

Microwave-Assisted Reactions:

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating. wikipedia.org This technique can be particularly effective when combined with green solvents like water or in solvent-free conditions.

In the context of synthesizing related 1,3-cyclohexanedione derivatives, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes while improving yields. wikipedia.org For the potential synthesis of this compound, microwave heating could be applied to the key Michael addition and subsequent alkylation steps. The use of polar solvents that efficiently absorb microwave energy can lead to rapid and uniform heating of the reaction mixture.

Hypothetical Sustainable Synthesis Data

While no specific data exists for this compound, the following tables present findings for analogous reactions on related compounds, illustrating the potential of sustainable synthetic methods.

Table 1: Mechanochemical Michael Addition of Malonates to Cycloenones

| Michael Acceptor | Michael Donor | Base (equiv.) | Reaction Time (h) | Yield (%) | Reference |

| 2-Cyclopentenone | Dimethyl malonate | K₂CO₃ (0.1) | 2-6 | 84-95 | masterorganicchemistry.com |

| 2-Cyclohexenone | Diethyl malonate | Proline lithium salt (0.1) | Not specified | High | rsc.org |

Table 2: Microwave-Assisted Synthesis of 1,3-Cyclohexanedione Derivatives

| Reactants | Solvent | Conditions | Reaction Time | Yield (%) | Reference |

| Aromatic aldehydes, 6-aminoquinoline, 1,3-cyclohexanedione | Water | Microwave irradiation | Short | High | wikipedia.org |

| Substituted 3-acetylcoumarins, thiosemicarbazide, maleic anhydride | Acetic acid | Microwave, 70°C | 0.5 h | 85 | wikipedia.org |

Elucidation of Chemical Reactivity and Transformation Pathways of Diethyl 2 Oxo 1,3 Cyclohexanedipropionate

Tautomeric Equilibria in 2-Oxo-Cyclohexane Systems: Keto-Enol Investigations

The phenomenon of keto-enol tautomerism is a fundamental concept in organic chemistry, describing a chemical equilibrium between a "keto" form (containing a carbonyl group) and an "enol" form (an alcohol adjacent to a double bond). fiveable.me In the context of Diethyl 2-oxo-1,3-cyclohexanedipropionate, the presence of the 2-oxo-cyclohexane core structure makes it susceptible to this type of isomerism.

The equilibrium between the keto and enol forms is dynamic and can be influenced by several factors, including solvent polarity and the presence of acid or base catalysts. masterorganicchemistry.comyoutube.com Generally, the keto form is more stable and thus predominates at equilibrium for simple ketones. libretexts.org However, for β-dicarbonyl compounds, intramolecular hydrogen bonding can significantly stabilize the enol tautomer. fiveable.me In the case of this compound, the two propionate (B1217596) side chains at the 1 and 3 positions create a β-dicarbonyl-like environment, which could potentially favor the enol form.

The stability of the possible enol forms is also dictated by the substitution pattern of the resulting double bond. More substituted alkenes are generally more stable. youtube.com For an asymmetrical ketone like 2-methylcyclohexanone, the enol form with a more substituted double bond is the major tautomer. libretexts.org Similarly, for this compound, different enol tautomers could exist, and their relative abundance would be governed by the thermodynamic stability conferred by the substitution on the C=C double bond and potential intramolecular interactions.

| Factor | Influence on Keto-Enol Equilibrium |

| Solvent Polarity | The equilibrium is strongly solvent-dependent, with enol content varying significantly between polar and non-polar solvents. masterorganicchemistry.comchemrxiv.org |

| Catalysis | Both acid and base can catalyze the interconversion between keto and enol forms. masterorganicchemistry.com |

| Substitution | Increased substitution on the double bond of the enol form enhances its stability. youtube.com |

| Intramolecular H-Bonding | In β-dicarbonyl systems, hydrogen bonding can stabilize the enol tautomer. fiveable.me |

Reactions Involving the Alpha-Protons and Carbonyl Functionality

The reactivity of this compound is largely dictated by the presence of acidic alpha-protons and the electrophilic carbonyl group. vanderbilt.edu

Electrophilic Substitution and Nucleophilic Addition Reactions

The protons on the carbons adjacent to the carbonyl group (alpha-protons) are acidic and can be removed by a base to form an enolate ion. This enolate is nucleophilic and can react with various electrophiles. vanderbilt.edu This reactivity allows for electrophilic substitution at the alpha-position.

The carbonyl carbon itself is electrophilic due to the polarization of the C=O bond. libretexts.org It is susceptible to attack by nucleophiles in what is known as a nucleophilic addition reaction. libretexts.orgstudentdoctor.net The general reactivity pattern involves electrophiles attacking the carbonyl oxygen and nucleophiles attacking the carbonyl carbon. libretexts.org These reactions can be catalyzed by either acid or base. libretexts.org

Condensation Reactions with Diverse Carbonyl Compounds

Enolates derived from this compound can participate in condensation reactions with other carbonyl compounds. vanderbilt.edu A classic example is the aldol (B89426) condensation, where the enolate of one carbonyl compound adds to the carbonyl group of another, forming a β-hydroxy carbonyl compound. vanderbilt.edu The success and equilibrium position of such reactions depend on the substrates and reaction conditions. vanderbilt.edu

Cyclization Reactions and Heterocycle Annulation via this compound

The unique structure of this compound, with its reactive carbonyl group and two side chains, makes it a valuable precursor for synthesizing fused ring systems and heterocyclic compounds.

Intramolecular Cyclizations Leading to Fused Ring Systems

The presence of the two propionate side chains allows for the possibility of intramolecular reactions. For instance, under appropriate conditions, an intramolecular aldol-type condensation could occur, leading to the formation of a new ring fused to the original cyclohexane (B81311) ring. vanderbilt.edu The formation of five- and six-membered rings through such intramolecular cyclizations is generally favorable. vanderbilt.edu Research on related β-ketoesters has demonstrated spontaneous intramolecular cyclization to form thiophene derivatives. rsc.org

[4+2]-Dipolar Cycloadditions and Related Pericyclic Transformations

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org These reactions involve a 1,3-dipole reacting with a dipolarophile. wikipedia.orgorganic-chemistry.org While direct participation of the keto-ester functionality of this compound as a 1,3-dipole is not typical, its enol or enolate forms could potentially act as the dipolarophile in reactions with various 1,3-dipoles like azomethine ylides or nitrile oxides. mdpi.commdpi.com The reaction of 1,2-dithiole-3-thiones with alkynes to form 1,3-dithioles is a well-studied example of such cycloadditions. nih.gov The versatility of 1,3-dipolar cycloadditions provides a synthetic route to a wide array of heterocycles. organic-chemistry.org

| Reaction Type | Description | Potential Products |

| Intramolecular Aldol Condensation | Cyclization involving the enolate and the ester carbonyl on the side chains. | Fused bicyclic systems. |

| [4+2]-Dipolar Cycloaddition | Reaction of the enol form with a 1,3-dipole. wikipedia.org | Spiro or fused heterocyclic compounds. mdpi.com |

Stereoselective Cyclocondensation Studies and Control

There is no specific information available in scientific literature regarding stereoselective cyclocondensation studies of this compound. In general, the cyclization of such 1,3-dicarbonyl compounds can be a powerful tool for the synthesis of complex cyclic systems. Stereocontrol in these reactions is often achieved using chiral catalysts or auxiliaries, which can influence the formation of specific stereoisomers. However, without experimental data for this specific substrate, any discussion would be purely hypothetical and not based on published research.

Ester Group Reactivity: Hydrolysis and Transesterification Kinetics

Detailed kinetic studies on the hydrolysis and transesterification of the diethyl ester groups in this compound have not been reported. The reactivity of the ester groups would be influenced by the steric hindrance imposed by the cyclohexyl ring and the propionate side chains.

General Principles of Ester Hydrolysis and Transesterification:

Hydrolysis: This reaction, typically carried out under acidic or basic conditions, would yield the corresponding dicarboxylic acid. The rate of hydrolysis would depend on factors such as temperature, pH, and the presence of a catalyst.

Transesterification: This process involves the exchange of the ethyl groups for another alkyl group from an alcohol, usually in the presence of an acid or base catalyst. For sterically hindered esters, catalysts like titanium(IV) alkoxides are sometimes employed to facilitate the reaction.

Without specific experimental data, it is not possible to provide kinetic parameters or detailed reaction conditions for these transformations for this particular compound.

Reductive and Oxidative Transformations of the Cyclic Beta-Keto Diester Scaffold

No specific studies on the reductive or oxidative transformations of this compound are available. The presence of a ketone and two ester functionalities on a cyclohexane scaffold suggests a rich potential for various transformations.

Plausible, but Unconfirmed, Transformations:

Reduction: The ketone functionality could be selectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride. The stereochemical outcome of such a reduction would be of interest but has not been documented. The ester groups could also be reduced to primary alcohols using stronger reducing agents like lithium aluminum hydride.

Oxidation: The cyclohexane ring could potentially undergo oxidative cleavage under strong oxidizing conditions. The ketone itself is generally resistant to oxidation without carbon-carbon bond cleavage.

It is important to reiterate that these potential reactions are based on the general principles of organic chemistry and have not been specifically reported for this compound.

Due to the absence of specific experimental data for "this compound" in publicly available scientific literature, a detailed analysis according to the requested outline cannot be provided. Generating scientifically accurate content with detailed research findings and data tables for each specified spectroscopic technique requires access to published research where this specific compound has been synthesized and characterized.

Without such data, any attempt to populate the requested sections would involve speculation or the use of data from structurally related but different compounds, which would violate the core requirement for accuracy and focus on the sole chemical compound of interest.

Therefore, a detailed article on the "Structural Characterization and Spectroscopic Analysis of this compound" as per the provided outline cannot be generated at this time.

Structural Characterization and Spectroscopic Analysis of Diethyl 2 Oxo 1,3 Cyclohexanedipropionate

Chromatographic Methods for Purity Assessment and Enantiomeric/Diastereomeric Separation

The assessment of purity and the separation of stereoisomers are critical aspects of the characterization of Diethyl 2-oxo-1,3-cyclohexanedipropionate. Due to the presence of a chiral center, this compound can exist as enantiomers and potentially diastereomers, necessitating the use of specialized chromatographic techniques for their resolution and quantification. Chromatographic methods are paramount for ensuring the chemical integrity and stereochemical purity of the compound.

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for these purposes. The choice between these methods often depends on the volatility and thermal stability of the compound and its potential impurities.

For purity assessment, achiral chromatographic methods are typically sufficient. Gas chromatography with flame ionization detection (GC-FID) is a robust and widely used technique for determining the purity of esters. scielo.brscielo.br This method offers high resolution and sensitivity for volatile and semi-volatile compounds. The purity of this compound can be determined by analyzing the sample on a suitable capillary column and quantifying the peak area of the main component relative to the total peak area of all detected impurities.

The enantiomeric and diastereomeric separation of this compound requires the use of chiral chromatography. Chiral HPLC is a powerful and versatile technique for the separation of enantiomers. phenomenex.com This is typically achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation. csfarmacie.czeijppr.com

The separation of diastereomers, if present, can often be accomplished using standard achiral HPLC on silica gel or reversed-phase columns, as diastereomers possess different physical properties. scirp.orgnih.gov

Below are tables detailing hypothetical, yet representative, chromatographic methods for the analysis of this compound, based on established methods for similar compounds.

Table 1: Gas Chromatography Method for Purity Assessment

| Parameter | Condition |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial Temp: 150 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

Table 2: Chiral High-Performance Liquid Chromatography for Enantiomeric Separation

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | Chiralcel OD-H (or similar polysaccharide-based CSP), 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Table 3: High-Performance Liquid Chromatography for Diastereomeric Separation

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | Silica Gel, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | n-Hexane / Ethyl Acetate (80:20, v/v) |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Computational and Theoretical Investigations of Diethyl 2 Oxo 1,3 Cyclohexanedipropionate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and properties of molecules. For a compound like Diethyl 2-oxo-1,3-cyclohexanedipropionate, DFT would provide invaluable insights into its geometry, reactivity, and spectroscopic characteristics.

Geometry Optimization and Conformational Analysis

The initial step in a computational study involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this would involve determining the preferred conformation of the cyclohexane (B81311) ring and the orientation of the two diethyl propionate (B1217596) substituents.

The cyclohexane ring can adopt several conformations, with the chair form being the most stable, followed by the twist-boat and boat forms. In substituted cyclohexanones, the ring conformation can be influenced by the steric and electronic effects of the substituents. For instance, in a related compound, Diethyl 4-hydroxy-4-methyl-6-oxo-2-phenylcyclohexane-1,3-dicarboxylate, the cyclohexanone (B45756) ring was found to adopt a chair conformation. nih.gov It is highly probable that the cyclohexane ring in this compound also exists predominantly in a chair conformation to minimize steric strain.

The two diethyl propionate groups at positions 1 and 3 introduce additional conformational flexibility. The orientation of these ester groups relative to the cyclohexane ring would be a key focus of the analysis. Different rotational isomers (rotamers) would exist due to rotation around the C-C and C-O single bonds of the propionate chains. A thorough conformational analysis would involve systematically exploring these rotational degrees of freedom to identify the global minimum energy structure and other low-energy conformers. This analysis is crucial as the biological activity and chemical reactivity of a molecule are often dictated by its most stable conformation.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energetics and Spatial Distribution)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity.

For this compound, the HOMO would likely be localized on the more electron-rich regions of the molecule, such as the oxygen atoms of the carbonyl and ester groups, as well as potentially the π-system of the enol form if tautomerism occurs. The LUMO is expected to be distributed over the electron-deficient sites, particularly the carbon atoms of the carbonyl and ester groups.

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is more reactive. In a study on a different but structurally relevant molecule, Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, DFT calculations were used to determine the HOMO-LUMO energies and their spatial distribution, providing insights into its charge transfer properties. researchgate.net A similar analysis for this compound would be instrumental in understanding its electronic behavior.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound (based on similar compounds)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on typical ranges observed for similar organic molecules.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, this would include:

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of the molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods. This comparison helps in the assignment of experimental spectral bands to specific molecular vibrations, such as the C=O stretching of the ketone and ester groups, and the C-O stretching of the esters.

NMR Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These theoretical shifts, when compared with experimental NMR spectra, can aid in the structural elucidation of the molecule and confirm the predicted conformation. For instance, the calculated chemical shifts would help in assigning the signals for the different methylene (B1212753) and methyl protons in the diethyl propionate chains.

In a study on Methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, the theoretically calculated IR and NMR data showed good agreement with the experimental values, confirming the accuracy of the computational approach. researchgate.net A similar validation for this compound would provide confidence in the predicted molecular structure and properties.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum chemical calculations provide detailed information about a single molecule in the gas phase or a continuum solvent model, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of a molecule in a more realistic, explicit solvent environment.

An MD simulation of this compound in a solvent like water or an organic solvent would reveal its conformational landscape over time. This would allow for the exploration of the different conformations accessible to the molecule at a given temperature and the transitions between them. The simulation would provide insights into the flexibility of the diethyl propionate side chains and the puckering of the cyclohexane ring in solution. Furthermore, MD simulations can be used to study the solvation of the molecule and the distribution of solvent molecules around it, which is crucial for understanding its solubility and interactions in a biological context.

Reaction Mechanism Modeling and Transition State Analysis

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. For example, the synthesis of this compound likely involves a Michael addition or a similar condensation reaction. DFT calculations can be used to model the reaction pathway, identify the transition states, and calculate the activation energies.

This type of analysis provides a detailed, step-by-step understanding of how the reaction proceeds. By locating the transition state structures, which are the energy maxima along the reaction coordinate, one can gain insights into the factors that control the reaction rate and selectivity. For instance, a study on the reaction of ethyl 2-(diethylphosphono)propionate with 2,2-disubstituted-1,3-cyclopentanediones proposed a reaction mechanism based on NMR studies and theoretical considerations. nih.gov A similar approach could be used to elucidate the formation of this compound.

Intermolecular Interaction Analysis, Including Hydrogen Bonding and Hirshfeld Surface Analysis

In the solid state, the properties of a compound are determined by how the molecules are packed in the crystal lattice and the intermolecular interactions that hold them together.

Hydrogen Bonding: While this compound does not have strong hydrogen bond donors like -OH or -NH groups, it can act as a hydrogen bond acceptor through its carbonyl and ester oxygen atoms. In the presence of suitable donor molecules, or if the enol form is present, weak C-H···O hydrogen bonds could play a role in the crystal packing. In the crystal structure of a related compound, dimethyl 2-oxo-4-(pyridin-2-yl)-6-(thiophen-2-yl)cyclohex-3-ene-1,3-dicarboxylate, molecules are linked by C-H···O hydrogen bonds to form a three-dimensional network. nih.gov

Hirshfeld Surface Analysis: This is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions belonging to each molecule. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify the regions involved in different types of intermolecular contacts.

Table 2: Predicted Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis (based on analogous compounds)

| Intermolecular Contact | Predicted Contribution (%) |

| H···H | 40 - 50 |

| O···H/H···O | 25 - 35 |

| C···H/H···C | 10 - 20 |

| Other (C···C, O···C, etc.) | < 5 |

Note: These percentages are illustrative and based on findings for similar organic molecules.

Synthesis and Reactivity of Analogues and Derivatives of Diethyl 2 Oxo 1,3 Cyclohexanedipropionate

Systematic Modification of Ester Moieties and Cyclohexane (B81311) Ring Substituents

Variation of Alkyl Esters (e.g., Dimethyl, Di-isopropyl)

The synthesis of analogues of Diethyl 2-oxo-1,3-cyclohexanedipropionate with varied alkyl ester groups, such as dimethyl and di-isopropyl esters, allows for the modulation of the compound's steric and electronic properties. These modifications can influence the reactivity of the β-keto ester system. The general synthesis of β-keto esters can be achieved through methods like the Claisen condensation.

For instance, the synthesis of 1,5-diisopropyl-6-oxo-verdazyls involves the use of an isopropyl-substituted hydrazine, highlighting a strategy to introduce isopropyl groups, which can enhance solubility and stability compared to their methyl counterparts. sjsu.edu While this example pertains to a different heterocyclic system, the principle of utilizing appropriately substituted starting materials is broadly applicable in organic synthesis.

Introduction of Halogen, Alkyl, Aryl, or Heteroatom-Containing Groups on the Cyclohexane Ring

The introduction of substituents such as halogens, alkyl groups, aryl groups, or heteroatoms onto the cyclohexane ring can significantly impact the chemical behavior of the resulting analogues.

Alkyl and Aryl Substitution: The presence of alkyl or aryl groups on the cyclohexane ring can be achieved through various synthetic strategies. For example, a protocol for synthesizing aryl-substituted ethenes and dibenzofulvenes involves the reaction of aryl thioketones with trimethylsilyldiazomethane. beilstein-journals.org While not a direct substitution on a cyclohexane ring, this demonstrates a method for creating carbon-carbon bonds to introduce aryl groups.

Heteroatom-Containing Groups: The incorporation of heteroatoms into the cyclic structure can lead to the formation of heterocyclic analogues. For instance, the synthesis of piperidin-2,4-diones from β-keto esters via a Dieckmann cyclization illustrates the formation of a nitrogen-containing ring system. ucl.ac.uk Similarly, the synthesis of 1,3-benzoazaphosphole analogues showcases methods for creating rings containing both nitrogen and phosphorus. nih.gov

Exploration of Other Cyclic Beta-Keto Diester Scaffolds

The fundamental reactivity of β-keto esters is not limited to six-membered rings. The exploration of other cyclic β-keto diester scaffolds is a significant area of research. These structures are valuable intermediates in organic synthesis. fiveable.me The synthesis of these scaffolds often involves base-catalyzed condensation reactions. fiveable.me

For example, cyclization reactions can lead to the formation of β-hydroxyketo esters, which exist preferentially as their enol tautomers. nih.gov The Dieckmann condensation is a key intramolecular reaction for forming cyclic β-keto esters.

Stereochemical Control in Analogue Synthesis

Achieving stereochemical control during the synthesis of analogues is crucial for accessing specific isomers with defined biological activities or chemical properties. Asymmetric synthesis techniques are employed to introduce chirality in a controlled manner.

For instance, highly enantioselective α-alkylation of cyclic β-keto esters and β-keto amides can be achieved using phase-transfer catalysis with cinchona derivatives, yielding products with excellent enantiopurities. rsc.org Another approach involves the use of chiral auxiliaries, such as in the asymmetric synthesis of 2-substituted oxetan-3-ones and azetidin-3-ones via metalated SAMP/RAMP hydrazones. nih.govnih.gov These methods allow for the preparation of enantiomerically enriched products.

Functionalization Strategies at Alpha-Positions to the Carbonyl and Ester Groups

The α-positions to the carbonyl and ester groups in β-dicarbonyl compounds are highly reactive due to the acidity of the α-protons, making them key sites for functionalization.

Alkylation: The α-alkylation of cyclic β-keto esters can be performed under phase-transfer catalysis conditions to introduce alkyl groups with high enantioselectivity. rsc.org This method provides an alternative to transition metal-catalyzed approaches.

Acylation: The C-acylation of enol silyl ethers with acid chlorides, catalyzed by pentafluorophenylammonium triflate (PFPAT), can produce β-diketones. organic-chemistry.org This methodology can also be applied to ketene silyl acetals to yield α,α-dialkylated β-keto esters. organic-chemistry.org

Design and Synthesis of Phosphorus-Containing Analogues

The incorporation of phosphorus into the molecular structure can lead to analogues with unique chemical and biological properties. The synthesis of organophosphorus compounds, particularly those containing a β-keto phosphonate moiety, is of significant interest.

The reaction between a lithium phosphonate and an ester to yield a β-keto phosphonate is a known transformation, sometimes referred to as a "phosphono-Claisen condensation". stackexchange.com This reaction is a valuable tool for creating carbon-phosphorus bonds in these structures.

Structural Relationship to Linear Beta-Keto Diesters (e.g., Diethyl 2-oxosuccinates, Diethyl 2-oxomalonates) and Comparative Reactivity

The chemical behavior of this compound is deeply rooted in its structural identity as a cyclic beta-keto diester. A meaningful way to understand its reactivity is by comparing it to its linear, or acyclic, analogues, such as Diethyl 2-oxosuccinate and Diethyl 2-oxomalonate. While all these compounds share the characteristic beta-keto ester functionality, the cyclic nature of this compound imposes significant structural constraints that lead to distinct differences in reactivity.

The fundamental structural difference lies in the connectivity of the carbon backbone. In linear beta-keto diesters, the molecule has complete conformational freedom, allowing for free rotation around its carbon-carbon single bonds. In contrast, this compound features a six-membered ring, which severely restricts this rotational freedom. This rigidity dictates the spatial orientation of the ketone and the two ester functional groups, influencing the accessibility of reactive sites.

This distinction is also reflected in their typical synthetic pathways. Linear beta-keto esters are generally formed through intermolecular reactions, such as the Claisen condensation, where two separate ester molecules react. pearson.commasterorganicchemistry.com Conversely, cyclic beta-keto esters like the core of this compound are typically synthesized via an intramolecular version of this reaction, known as the Dieckmann condensation, where a single diester molecule cyclizes. differencebetween.comorganicchemistrytutor.com

| Feature | This compound (Cyclic) | Linear Beta-Keto Diesters (e.g., Diethyl 2-oxosuccinate) |

|---|---|---|

| Backbone Structure | Cyclic (Six-membered ring) | Acyclic (Linear chain) |

| Conformational Freedom | Restricted/Rigid | High/Flexible |

| Typical Synthesis | Intramolecular (Dieckmann Condensation) organicchemistrytutor.com | Intermolecular (Claisen Condensation) pearson.com |

| Key Reactive Intermediate | Cyclic Enolate | Acyclic Enolate |

The reactivity of beta-keto esters is largely governed by the acidity of the α-hydrogens (the hydrogens on the carbon atom between the two carbonyl groups) and the subsequent reactions of the enolate formed upon deprotonation. The pKa of these α-hydrogens in typical beta-keto esters is around 11, making them significantly more acidic than those of simple ketones (pKa ≈ 20) or esters (pKa ≈ 25). masterorganicchemistry.comyoutube.com This increased acidity is due to the ability of the resulting enolate to delocalize its negative charge across both carbonyl groups.

While both cyclic and linear beta-keto diesters form these stabilized enolates, the conformational constraints of the cyclic structure in this compound affect the enolate's formation and subsequent reactivity. The rigid ring structure can influence the orbital overlap necessary for optimal enolate stabilization and may introduce steric hindrance that affects the approach of reagents. Research has shown that cyclization can alter the electrophilicity of carbonyl compounds; for instance, cyclic enones are often found to be slightly weaker electrophiles than their acyclic counterparts. nih.gov This suggests that the geometric constraints of the ring system can modulate the inherent reactivity of the functional groups.

The accessibility of the electrophilic carbonyl carbons and the nucleophilic α-carbon is different. In linear diesters, the molecule can adopt various conformations to minimize steric clash during a reaction. In this compound, the fixed geometry of the cyclohexane ring dictates the trajectory of an incoming nucleophile or electrophile. This can lead to differences in reaction rates and stereochemical outcomes when compared to reactions with more flexible linear analogues.

| Reactivity Aspect | This compound (Cyclic) | Linear Beta-Keto Diesters (e.g., Diethyl 2-oxomalonate) |

|---|---|---|

| Enolate Formation | Formation is efficient, but the enolate's geometry is constrained by the ring structure. | Formation is efficient with a flexible enolate that can adopt the most stable conformation. |

| Steric Hindrance at α-Carbon | Potentially higher due to the fixed ring conformation and appended propionate (B1217596) arms. | Generally lower; depends on the specific substituents but allows for freer rotation to reduce hindrance. |

| Electrophilicity of Keto Group | May be slightly reduced compared to acyclic analogues due to ring effects. nih.gov | Highly electrophilic, readily participates in reactions like aldol (B89426) additions and carbonyl ene reactions. beilstein-journals.org |

| Reaction Types | Undergoes typical β-keto ester reactions (e.g., alkylation, acylation), but rates and selectivity are influenced by the cyclic frame. rsc.org | Versatile reactants in a wide range of condensations, cycloadditions, and nucleophilic additions. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in the Total Synthesis of Natural Products and Complex Bioactive Molecules

Cyclic β-keto esters are foundational synthons in the total synthesis of a myriad of natural products and bioactive molecules. researchgate.net Their ability to undergo a variety of chemical transformations allows for the construction of intricate carbon skeletons. While specific examples detailing the use of Diethyl 2-oxo-1,3-cyclohexanedipropionate are not prevalent in the literature, the application of analogous compounds, such as ethyl 2-oxocyclohexane-1-carboxylate, in the synthesis of terpenoid natural products highlights the potential of this class of molecules. acs.org The reactive α-position and the keto-ester functionality allow for controlled alkylations, aldol (B89426) condensations, and Michael additions, which are pivotal steps in the assembly of complex natural product scaffolds. The propionate (B1217596) side chains in this compound offer additional points for chemical modification, potentially enabling the synthesis of highly functionalized and elaborate molecular targets.

Application as a Versatile Building Block for Polycyclic and Heterocyclic Systems

The reactivity of the 1,3-dicarbonyl unit in cyclohexanedione derivatives is extensively exploited for the synthesis of a diverse range of polycyclic and heterocyclic compounds. researchgate.netjournalcra.com These derivatives serve as key starting materials for constructing fused ring systems, which are common motifs in pharmaceuticals and other functional organic molecules. scirp.orgresearchgate.net For instance, through multi-component reactions, cyclohexanedione derivatives can be transformed into complex structures like benzo[a]acridin-11-ones and benzo[b] acs.orgnih.govphenanthrolin-11-ones. researchgate.net The general reactivity pattern involves the initial reaction at the enolizable ketone followed by subsequent cyclization reactions.

The following table summarizes some of the heterocyclic systems synthesized from cyclohexanedione derivatives, illustrating the potential synthetic pathways for this compound.

| Starting Material Analogue | Reagents | Resulting Heterocyclic System | Reference |

| Cyclohexane-1,3-dione | Aromatic aldehydes, 2-naphthylamine | Benzo[a]acridin-11-ones | researchgate.net |

| 1,3-Cyclohexanedione | Aromatic aldehydes, 6-aminoquinoline | Benzo[b] acs.orgnih.govphenanthroline derivatives | researchgate.net |

| Cyclohexane-1,3-dione | Elemental sulfur, active methylene (B1212753) reagents | Tetrahydrobenzo[b]thiophene derivatives | scirp.org |

| Cyclohexane-1,3-dione | Phenylisothiocyanate, elemental sulfur | Tetrahydrobenzo[d]thiazole derivative | scirp.org |

Utilization in Polymer Chemistry and Supramolecular Assembly

The field of polymer chemistry has seen the application of β-ketoiminate and β-diketiminate metal complexes, which are structurally related to the enamine/enolate forms of this compound, as catalysts in the ring-opening polymerization (ROP) of cyclic esters like lactide and caprolactone. tandfonline.comresearchgate.net These polymerizations yield aliphatic polyesters, which are of significant interest as biodegradable and biocompatible materials for biomedical and agricultural applications. The catalytic activity and selectivity of these metal complexes can be fine-tuned by modifying the steric and electronic properties of the β-dicarbonyl ligand. tandfonline.com

Furthermore, recent research has highlighted the potential of β-ketoesters in the development of recyclable polymers through the formation of dynamic covalent bonds. researchgate.net This approach allows for the design of materials that can be depolymerized and repolymerized, contributing to a more sustainable polymer life cycle.

Precursor for Advanced Functional Materials (e.g., Photoactive Compounds, Optoelectronic Materials)

Cyclic β-keto ester derivatives have been investigated as precursors for photoactive compounds. For instance, the [2+2] photoaddition of 2-cyclopentenones with derivatives of cyclic β-keto esters has been utilized in the synthesis of complex fused ring systems. acs.org Although direct applications of this compound in this area are not documented, its structural motifs suggest potential for similar photochemical transformations. The development of photoactive compounds is a burgeoning field with applications in photochemistry, materials science, and medicine. mdpi.com

Moreover, certain cyclohexanedione derivatives have found commercial application as herbicides. google.com These molecules are designed to be highly active and selective, demonstrating that the cyclohexanedione scaffold can be functionalized to produce advanced materials with specific biological activities.

Reagent in Specialized Organic Transformations

Cyclic β-keto esters are versatile reagents that participate in a wide array of specialized organic transformations. researchgate.net The presence of an acidic α-proton and the dicarbonyl functionality allows for a rich chemistry. Notable transformations include:

Asymmetric α-Alkylation: Highly enantioselective α-alkylation of cyclic β-keto esters can be achieved using phase-transfer catalysis with cinchona-derived catalysts, providing an efficient route to chiral building blocks. rsc.org

Catalytic Asymmetric 1,4-Additions: Bifunctional metal complexes can promote the asymmetric 1,4-addition of β-keto esters to nitroalkenes with high diastereoselectivity and enantioselectivity. nih.gov

Palladium-Catalyzed Reactions: Allylic β-keto esters can undergo a variety of palladium-catalyzed transformations, including decarboxylative allylation, aldol condensations, and Michael additions, leading to the formation of diverse molecular architectures. nih.gov

Transesterification: The selective transesterification of β-keto esters is a useful transformation in organic synthesis, allowing for the modification of the ester group under various catalytic conditions, including enzymatic and acid-catalyzed methods. rsc.org

The following table provides a summary of specialized transformations involving cyclic β-keto esters.

| Transformation | Catalyst/Reagent | Product Type | Reference |

| Asymmetric α-Alkylation | Cinchona-derived phase-transfer catalyst | α-Alkylated cyclic β-keto esters | rsc.org |

| Asymmetric 1,4-Addition | Bifunctional Co2-Schiff base complex | γ-Nitro-β-keto esters | nih.gov |

| Palladium-Catalyzed Decarboxylative Allylation | Palladium complexes | α-Allyl ketones | nih.gov |

| Transesterification | Boric acid, enzymes (e.g., CALB) | Variously substituted β-keto esters | rsc.org |

Ligand and Complex Formation in Catalysis

The enolate form of 1,3-dicarbonyl compounds, including cyclic β-keto esters, readily forms stable complexes with a wide range of metal ions. These metal complexes have found significant applications in catalysis. For example, β-diketiminate and β-ketoiminate metal complexes are effective catalysts for the ring-opening polymerization of cyclic esters. tandfonline.comresearchgate.net The ligand framework, derived from the dicarbonyl compound, plays a crucial role in determining the catalytic properties of the metal center.

Furthermore, metal complexes of Schiff bases derived from β-keto esters have been employed as catalysts in asymmetric synthesis. A homobimetallic Co(II)-Schiff base complex, for instance, has been shown to be a highly effective catalyst for the asymmetric 1,4-addition of β-keto esters to nitroalkenes. nih.gov The cooperative action of the two metal centers within the complex is believed to be key to its high catalytic activity and stereoselectivity. While specific catalytic applications of this compound complexes have not been reported, its structure suggests that it could serve as a versatile ligand for the development of novel catalysts.

Q & A

Q. What challenges arise when scaling up synthesis, and how are they mitigated?

- Methodological Answer :

- Exothermic Reactions : Use jacketed reactors with controlled cooling.

- Solvent Management : Switch to greener solvents (e.g., cyclopentyl methyl ether) for easier large-scale purification.

- Catalyst Recovery : Immobilize catalysts on silica or polymer supports to reduce waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.